molecular formula C25H24N2O5 B12165581 N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B12165581
M. Wt: 432.5 g/mol
InChI Key: RFTYEZXPJQHWJK-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a hybrid molecule combining an indole core with a pyrano-chromen system linked via an acetamide bridge. The indole moiety (a bicyclic aromatic heterocycle) is substituted at the 4-position, while the pyrano-chromen fragment features a 4,8,8-trimethyl-2-oxo substitution pattern.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C25H24N2O5/c1-14-11-22(29)31-24-16-7-9-25(2,3)32-19(16)12-20(23(14)24)30-13-21(28)27-18-6-4-5-17-15(18)8-10-26-17/h4-6,8,10-12,26H,7,9,13H2,1-3H3,(H,27,28)

InChI Key

RFTYEZXPJQHWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC=CC5=C4C=CN5)(C)C

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound that combines an indole moiety with a chromenone derivative. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of the compound is C25H24N2O5C_{25}H_{24}N_{2}O_{5}, with a molecular weight of approximately 420.47 g/mol. The structural representation highlights the indole and chromenone components that contribute to its biological properties.

Property Value
Molecular FormulaC25H24N2O5
Molecular Weight420.47 g/mol
IUPAC NameN-(1H-indol-4-yl)-2-[...
InChI KeyLDJHQNUGYVSZMZ-MRNPHLECSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions combining indole derivatives with chromenone precursors. The process can include methods such as Fischer indole synthesis for the indole moiety and Pechmann condensation for the chromenone derivative.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with DNA or proteins involved in cell division. Studies show that similar compounds can lead to cell cycle arrest and programmed cell death through various pathways including mitochondrial dysfunction and caspase activation.
  • Case Studies : In vitro studies have demonstrated that related indole derivatives possess antiproliferative activities against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it shows activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for similar compounds are as low as 0.98 μg/mL against MRSA .
  • Antifungal Properties : The compound has been evaluated against various fungal strains, including Candida albicans. The results indicate a potential role in inhibiting biofilm formation, which is crucial for treating persistent infections.

Summary of Biological Activities

Activity Type Description
AnticancerInduces apoptosis; inhibits cell proliferation in various cancer cell lines.
AntibacterialEffective against MRSA and other Gram-positive bacteria; low MIC values reported.
AntifungalInhibits growth of Candida species; prevents biofilm formation.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s unique pyrano-chromen system distinguishes it from structurally related indole-acetamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound ID Core Structure Substituents/R Groups Molecular Weight* Melting Point (°C) Key Functional Groups
Target Compound Indole + Pyrano-chromen 4,8,8-trimethyl, 2-oxo ~462.5† N/A Pyrano ring, acetamide, indole
10j () Indole 3-Chloro-4-fluorophenyl ~487.9‡ 192–194 Chloro, fluoro, methoxy
6h () Triazole + Naphthalene o-Tolyl 373.17 N/A Triazole, naphthoxy, acetamide
5f () Indole + Hydrazinyl 4-Bromo ~450.3‡ 248–250 Bromo, hydrazide, oxoacetyl
3a-l () Coumarin + Thiazolidinone Varied aryl substituents ~350–420‡ N/A Thiazolidinone, coumarin, acetamide

*Calculated based on molecular formulas or HRMS data from references.
†Estimated from structural formula (C₂₅H₂₃N₂O₅).
‡Derived from HRMS or MS data in cited evidence.

Key Observations:

Indole Substitution: The target compound’s indole is substituted at the 4-position, whereas analogs like 10j () feature substitutions at the 3-position with halogenated aryl groups. This positional difference may alter binding interactions with biological targets like Bcl-2/Mcl-1 . 5f () includes a hydrazide-oxoacetyl group, enhancing polarity but reducing membrane permeability compared to the target compound’s pyrano-chromen system .

However, the thiazolidinone ring in 3a-l introduces additional hydrogen-bonding sites . Triazole-containing analogs (e.g., 6h, ) exhibit distinct hydrogen-bonding capabilities via triazole nitrogens, contrasting with the oxygen-rich pyrano-chromen system .

Substituent Effects: Halogenated substituents (e.g., Cl, F in 10j) increase lipophilicity and metabolic stability but may introduce toxicity risks .

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